7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Overview
Description
7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that contains a thiazole ring fused with a quinazoline ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzothiazole under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced thiazoloquinazoline derivatives.
Substitution: Formation of substituted thiazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).
Quinazoline derivatives: Compounds containing the quinazoline ring, such as gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
7-[(4-chlorophenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is unique due to its specific structural features, including the fused thiazole and quinazoline rings and the presence of the chlorophenylsulfonyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-(4-chlorophenyl)sulfonyl-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O3S2/c17-10-1-3-11(4-2-10)24(21,22)12-5-6-14-13(9-12)15(20)18-16-19(14)7-8-23-16/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWXUWVWUQSZOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=C2)N4C=CSC4=NC3=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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